molecular formula C26H17NO3 B13380943 2-(4-methylphenyl)-6-(phenylcarbonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(4-methylphenyl)-6-(phenylcarbonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B13380943
M. Wt: 391.4 g/mol
InChI Key: CPXIHSMWGWWOOA-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-6-(phenylcarbonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines This particular compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core with specific substituents at the 2 and 6 positions

Properties

Molecular Formula

C26H17NO3

Molecular Weight

391.4 g/mol

IUPAC Name

6-benzoyl-2-(4-methylphenyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C26H17NO3/c1-16-10-12-18(13-11-16)27-25(29)21-9-5-8-19-20(14-15-22(23(19)21)26(27)30)24(28)17-6-3-2-4-7-17/h2-15H,1H3

InChI Key

CPXIHSMWGWWOOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)C5=CC=CC=C5)C=CC=C4C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-6-(phenylcarbonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form the isoquinoline core . This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a Lewis acid such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Another approach involves the palladium-catalyzed coupling of aryl halides with isoquinoline-1,3(2H,4H)-diones . This method provides a high yield of the desired product under relatively mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-6-(phenylcarbonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-6-(phenylcarbonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research applications.

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